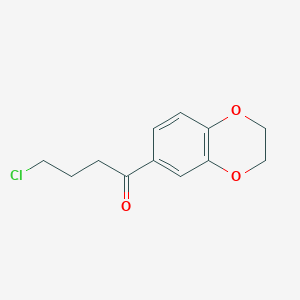
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is an organic compound that features a benzodioxin ring fused with a butanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a chlorinated butanone derivative. One common method includes the use of 4-chlorobutanoyl chloride as a starting material, which reacts with 2,3-dihydro-1,4-benzodioxin in the presence of a base such as pyridine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core structure and exhibit similar chemical properties.
4-Chlorobutanone derivatives: Compounds with similar butanone chains but different substituents.
Uniqueness
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is unique due to the combination of the benzodioxin ring and the chlorinated butanone chain, which imparts distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
4-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLISIKOTNCMNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
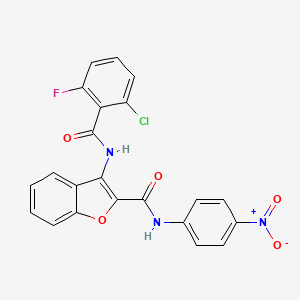
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
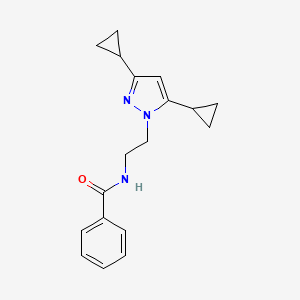
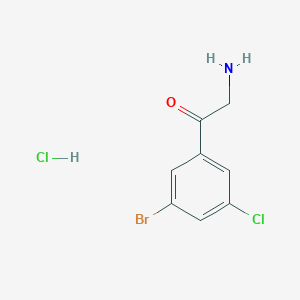
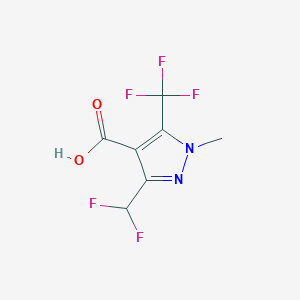

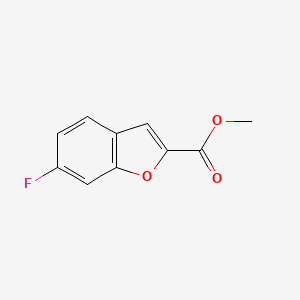
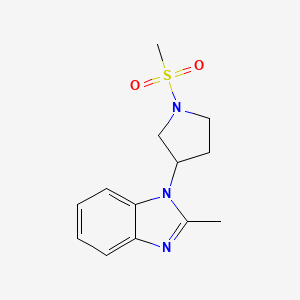
![1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B2941067.png)

![2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2941070.png)
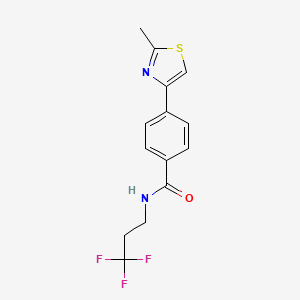
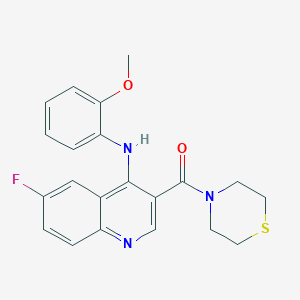
![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
